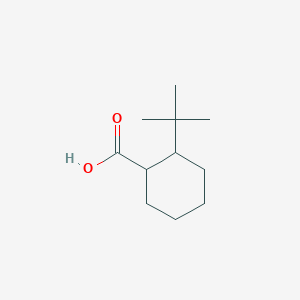

2-Tert-butylcyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Tert-butylcyclohexane-1-carboxylic acid is a simple alkyl-substituted cyclohexanecarboxylic acid . It is a monocarboxylic acid that is cyclohexanecarboxylic acid substituted by a tert-butyl group at position 4 .

Synthesis Analysis

The synthesis of 2-Tert-butylcyclohexane-1-carboxylic acid involves the preparation of cis- and trans-4-tert-butylcyclohexanecarboxylic acid . The exact method of synthesis is not specified in the available resources.Molecular Structure Analysis

The molecular structure of 2-Tert-butylcyclohexane-1-carboxylic acid can be represented by the linear formula (CH3)3CC6H10CO2H . The molecular weight is 184.28 . The IUPAC name is trans-4-butylcyclohexane-1-carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Tert-butylcyclohexane-1-carboxylic acid include a molecular weight of 184.28 and a melting point of 148 °C . The compound is solid in form .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- 2-Tert-butylcyclohexane-1-carboxylic acid has been utilized in chemical syntheses, such as in the preparation of dicarboxylic acid via catalyzed coupling reactions (Hoffmann & Rabe, 1984).

- It is involved in reactions with isonitrile and Cu2O, leading to the production of various compounds, highlighting its versatility in organic synthesis (Ito et al., 1975).

Materials Science and Sensory Materials

- In the field of materials science, derivatives of this acid have been used to create nanofibers with strong blue emissive properties, which are effective for detecting volatile acid vapors (Jiabao Sun et al., 2015).

Stereoselective Processes in Manufacturing

- 2-Tert-butylcyclohexane-1-carboxylic acid plays a role in stereoselective hydrogenation processes, important in manufacturing esters used in perfumery and detergents (G. Yadav & P. K. Goel, 2002).

Polymer Science

- It serves as a building block in synthesizing new polymers, such as cardo poly(bisbenzothiazole)s, showcasing its significance in the development of novel polymeric materials (Wei Huang et al., 2006).

Catalysis and Chemical Transformations

- The acid is used in catalytic processes, like in the Koch-Haaf carboxylations of tert-alkyl substituted cycloalkanols, demonstrating its utility in facilitating various chemical transformations (Joop A. Peters & H. V. Bekkum, 1971).

Safety and Stability Analysis

- Safety and stability studies involving derivatives like 1,1-bis(tert-butylperoxy)cyclohexane are crucial in understanding the thermal stability and decomposition mechanisms, which are important for safe handling and storage in industrial applications (Kuang-hua Hsueh et al., 2016).

Stereochemistry and Drug Development

- This acid is also significant in the stereochemical synthesis of complex molecules, which can be key intermediates in the synthesis of pharmaceuticals, such as factor Xa inhibitors (Xin Wang et al., 2017).

Propriétés

IUPAC Name |

2-tert-butylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPFFBYHXHQMCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butylcyclohexane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E,NZ)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2506805.png)

![2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline](/img/structure/B2506812.png)

![N-(3,5-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2506816.png)

![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2506819.png)

![4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide](/img/no-structure.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2506824.png)